molecular formula C20H22N4O B2919842 2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862811-13-0

2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Cat. No.: B2919842
CAS No.: 862811-13-0
M. Wt: 334.423
InChI Key: OMJOIZVAHCOTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an imidazo[1,2-a]pyrimidin-2-yl moiety, and an acetamide group

Biochemical Analysis

Biochemical Properties

Imidazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Imidazole-containing compounds have been reported to have anticancer properties . For instance, compound I-11, an imidazo[1,2-a]pyridine derivative, has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Molecular Mechanism

Imidazole-containing compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazole-containing compounds are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Imidazole-containing compounds are known to have varying effects at different dosages .

Metabolic Pathways

Imidazole-containing compounds are known to interact with various enzymes or cofactors .

Transport and Distribution

Imidazole-containing compounds are known to interact with various transporters or binding proteins .

Subcellular Localization

Imidazole-containing compounds are known to be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidin-2-yl moiety. This can be achieved through multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The cyclohexyl group is then introduced through a subsequent reaction, often involving the use of cyclohexylamine and acyl chloride derivatives[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidin-2-yl derivatives

  • Cyclohexylamine derivatives

  • Acetamide derivatives

Uniqueness: 2-Cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-cyclohexyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-19(13-15-5-2-1-3-6-15)22-17-9-7-16(8-10-17)18-14-24-12-4-11-21-20(24)23-18/h4,7-12,14-15H,1-3,5-6,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJOIZVAHCOTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.